Maackiaflavanone B

Description

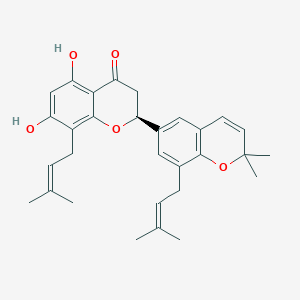

Maackiaflavanone B is a prenylated flavanone isolated from Maackia amurensis Rupr. et Maxim., a plant species studied for its bioactive constituents. Its molecular formula is C₃₀H₃₄O₅ (molecular weight: 474.5880 g/mol), indicating a complex structure with multiple substituents, likely including prenyl groups . Prenylated flavanones are known for enhanced bioactivity due to increased lipophilicity and membrane interaction capabilities. This compound has demonstrated cytotoxic effects against cancer cell lines, particularly HeLa (cervical cancer) and SK-MEL-5 (melanoma), with IC₅₀ values of 8.2 µM and 6.5 µM, respectively .

Properties

Molecular Formula |

C30H34O5 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(2S)-2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H34O5/c1-17(2)7-9-19-13-21(14-20-11-12-30(5,6)35-28(19)20)26-16-25(33)27-24(32)15-23(31)22(29(27)34-26)10-8-18(3)4/h7-8,11-15,26,31-32H,9-10,16H2,1-6H3/t26-/m0/s1 |

InChI Key |

WWMWKWWJSMMNPL-SANMLTNESA-N |

Isomeric SMILES |

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)[C@@H]3CC(=O)C4=C(C=C(C(=C4O3)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(C=C(C(=C4O3)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Activity Trends in Prenylated Flavanones

Prenylation (attachment of prenyl or geranyl groups) significantly influences cytotoxicity. Below is a comparative analysis of Maackiaflavanone B and key analogues:

Table 1: Cytotoxic Activity and Structural Features of Prenylated Flavanones

| Compound | Structure | IC₅₀ (µM) | Key Structural Features |

|---|---|---|---|

| This compound | 8-prenylated flavanone | HeLa: 8.2; SK-MEL-5: 6.5 | 8-prenyl group; no methoxy on ring B |

| 5-Hydroxysophoranone | 5-hydroxy, 6-prenylated | HeLa: 12; SK-MEL-5: 7.7 | 6-prenyl; hydroxyl at C-5 |

| Abyssinone V | 4′-hydroxy, 5,7-diprenylated | HeLa: ~16–36 | Diprenylated; methoxy at C-4′ |

| Isomaackiaflavanone A | Isomeric prenyl configuration | HeLa: 16–36 | Prenyl group at alternate position |

| 6,8-Diprenyl-4′-methyl-naringenin | Diprenylated, 4′-methyl | PanC1: 7.89; A549: 22.81 | Methyl at C-4′; diprenylation at C-6,8 |

Key Findings

Prenyl Position and Cytotoxicity: this compound’s 8-prenyl group is critical for its potency. Structural isomers like isomaackiaflavanones A and B, which differ in prenyl positioning, show reduced activity (IC₅₀: 16–36 µM) . Diprenylated compounds (e.g., 6,8-diprenyl-4′-methyl-naringenin) exhibit broad-spectrum activity (IC₅₀: 7.89–22.81 µM), suggesting diprenylation enhances membrane permeability .

Substituent Effects: Methoxy groups on ring B often reduce activity. For example, abyssinone V (4′-methoxy) is less potent (IC₅₀: ~16–36 µM) than this compound, which lacks methoxy groups . Hydroxyl groups at C-5 (as in 5-hydroxysophoranone) moderately improve activity (IC₅₀: 7.7 µM in SK-MEL-5) compared to methoxylated analogues .

Prenyl Chain Length: Geranylated compounds (e.g., 6-farnesyl-3′,4′,5,7-tetrahydroxyflavanone) show exceptional potency (IC₅₀: 1.3 µg/mL in HeLa), indicating longer prenyl chains may enhance binding to cellular targets . This compound’s prenyl chain length remains uncharacterized but likely contributes to its intermediate potency.

Q & A

Q. How can researchers confirm the structural identity of Maackiaflavanone B using spectroscopic and chromatographic methods?

To confirm the identity of this compound, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) with high-resolution mass spectrometry (HR-MS) and X-ray crystallography. For purity validation, high-performance liquid chromatography (HPLC) with a photodiode array detector (PDA) or ultra-performance liquid chromatography (UPLC) should be employed. Ensure all data align with published spectral libraries and reference standards. Novel compounds require full characterization, including melting point, optical rotation, and elemental analysis .

Q. What experimental approaches are recommended for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning (hexane, ethyl acetate) and chromatographic techniques (column chromatography, preparative TLC, or HPLC). Researchers must optimize solvent polarity and stationary phases (e.g., silica gel, Sephadex LH-20) to enhance yield. Include purity checks at each step via TLC or HPLC. For reproducibility, document solvent ratios, temperature, and pressure conditions meticulously .

Q. How should preliminary bioactivity studies (e.g., antioxidant or antimicrobial assays) be designed for this compound?

Use standardized assays such as DPPH/ABTS for antioxidant activity or microdilution broth methods (CLSI guidelines) for antimicrobial testing. Include positive controls (e.g., ascorbic acid for antioxidants, ampicillin for bacteria) and triplicate measurements to ensure statistical validity. Dose-response curves (IC₅₀ or MIC values) must be calculated using nonlinear regression models. Report results with standard deviations and p-values to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review following Cochrane guidelines to evaluate methodological heterogeneity (e.g., cell lines, assay protocols, compound purity). Perform meta-analyses using fixed/random-effects models to quantify effect sizes. Experimental replication under standardized conditions (e.g., ATCC cell lines, identical solvent vehicles) is critical. Address confounding factors such as isomerization or degradation during storage via stability studies (HPLC-MS monitoring) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer cell lines?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to identify pathways affected by this compound. Validate findings using siRNA knockdown or CRISPR-Cas9 gene editing. For in vitro models, use 3D spheroid cultures or patient-derived organoids to mimic tumor microenvironments. Dose- and time-dependent experiments should correlate cytotoxicity (MTT assay) with molecular changes .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ regioselective functionalization (e.g., hydroxyl group protection/deprotection) and catalytic asymmetric synthesis to generate enantiomerically pure derivatives. Use computational tools (density functional theory, molecular docking) to predict binding affinities before synthesis. Characterize derivatives via NMR, HR-MS, and X-ray crystallography. Test bioactivity in parallel with the parent compound to identify pharmacophores .

Q. What methodologies are suitable for assessing the pharmacokinetics and bioavailability of this compound in vivo?

Conduct pharmacokinetic studies in rodent models using LC-MS/MS to quantify plasma/tissue concentrations. Calculate parameters like Cₘₐₓ, Tₘₐₓ, AUC, and half-life. For bioavailability, compare intravenous and oral administration. Include bile-duct cannulated animals to study enterohepatic recirculation. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data to humans .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in detail (e.g., solvent batches, instrument calibration) and deposit raw data in public repositories (e.g., Zenodo, Figshare) .

- Ethical Compliance : Declare conflicts of interest and obtain ethical approvals for in vivo studies. Use "participants" instead of "subjects" in human-related research .

- Visualization : Follow journal guidelines for figures (e.g., ≤3 chemical structures per graphic, avoid compound-specific data in abstracts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.